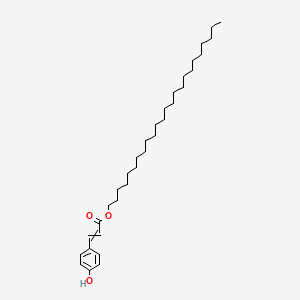
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea is a compound belonging to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea typically involves multi-step procedures. One common synthetic route includes the reaction of 1,2-benzothiazole with isocyanates under controlled conditions. The reaction conditions often involve the use of solvents such as chloroform, dimethyl sulfoxide (DMSO), or ethyl acetate, and may require catalysts to enhance the reaction efficiency .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products may include sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace specific substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: Benzothiazole derivatives, including 1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea, have shown promising biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparación Con Compuestos Similares
1-(1,2-Benzothiazol-3-yl)-3-propan-2-ylurea can be compared with other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has been studied for its antibacterial activity and potential as an antipsychotic drug.
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide: Known for its potent Kv1.3 ion channel blocking activity, this compound is being explored for its therapeutic potential in treating autoimmune diseases
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
104121-46-2 |
|---|---|
Fórmula molecular |
C11H13N3OS |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
1-(1,2-benzothiazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)12-11(15)13-10-8-5-3-4-6-9(8)16-14-10/h3-7H,1-2H3,(H2,12,13,14,15) |
Clave InChI |
ZQDLUIVPNYPINN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NC1=NSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




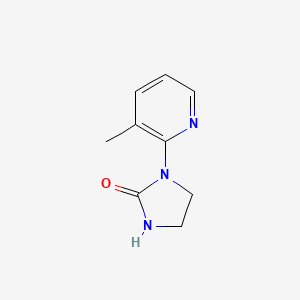
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
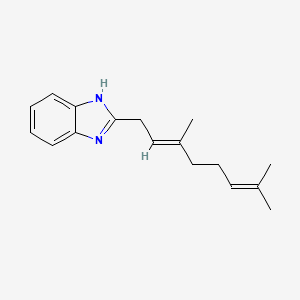
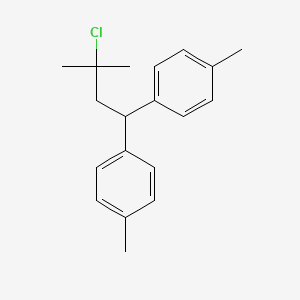

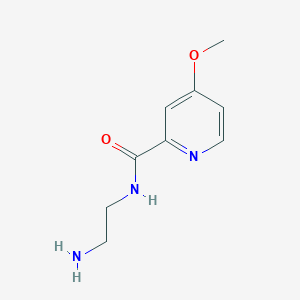

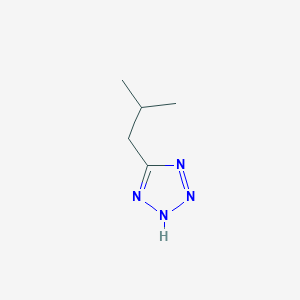
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)

